

# Application Notes: Avilamycin as a Model for Studying Antibiotic Resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Avilamycin |
| Cat. No.:      | B193671    |

[Get Quote](#)

## Introduction

**Avilamycin** is an orthosomycin antibiotic produced by *Streptomyces viridochromogenes*.<sup>[1]</sup> Primarily used in veterinary medicine as a feed additive to promote growth and control enteric diseases in poultry and swine, it is particularly effective against Gram-positive bacteria like *Clostridium perfringens*.<sup>[1][2][3]</sup> **Avilamycin** has never been used therapeutically in humans, making it a valuable tool for studying the fundamental mechanisms of antibiotic resistance development and dissemination without the confounding variables of clinical use.<sup>[2]</sup> Its mode of action targets the bacterial ribosome, a common site for antibiotic activity and subsequent resistance mutations.<sup>[4][5]</sup>

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using **avilamycin** as a model compound for investigating antibiotic resistance. We will cover its mechanism of action, the pathways through which bacteria develop resistance, and detailed protocols for key experiments.

## Mechanism of Action

**Avilamycin** inhibits bacterial protein synthesis.<sup>[3]</sup> It binds to a unique site on the 50S ribosomal subunit, spanning helices 89 and 91 of the 23S rRNA and interacting with ribosomal protein L16.<sup>[4][6][7]</sup> This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.<sup>[4][6][7]</sup> By blocking this crucial step, **avilamycin** effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.<sup>[6][8]</sup>



[Click to download full resolution via product page](#)

Caption: **Avilamycin**'s mechanism of action on the bacterial ribosome.

### Mechanisms of Resistance Development

Bacteria employ several strategies to counteract the effects of **avilamycin**. These mechanisms serve as excellent models for studying resistance to other ribosome-targeting antibiotics.

- Target Site Modification: This is the most common form of resistance to **avilamycin**.
  - 23S rRNA Methylation: Specific methyltransferase enzymes, such as AviRa and AviRb in the producer organism and EmtA in *Enterococcus faecium*, add a methyl group to nucleotides within the **avilamycin** binding site (e.g., G2535 and U2479).[9][10][11] This modification prevents the antibiotic from binding effectively.
  - Point Mutations: Spontaneous mutations in the 23S rRNA gene (rRNA), specifically in helices 89 and 91, can alter the binding pocket and reduce **avilamycin**'s affinity.[4][5][8]
  - Ribosomal Protein Alteration: Mutations in the gene for ribosomal protein L16 (rplP) can also confer resistance by changing the structure of the binding site.[4][7][10]

- Drug Efflux: Some bacteria may utilize ATP-binding cassette (ABC) transporters to actively pump **avilamycin** out of the cell, preventing it from reaching its ribosomal target.[4]

Cross-resistance between **avilamycin** and the structurally similar antibiotic evernimicin is common, as they share a binding site and are affected by the same resistance mechanisms.[4] [10][12]



[Click to download full resolution via product page](#)

Caption: Overview of primary **avilamycin** resistance mechanisms.

## Quantitative Data Summary

The use of **avilamycin** in animal agriculture has provided a wealth of data on resistance development in bacterial populations, particularly in *Enterococcus faecium* and *Clostridium perfringens*.

Table 1: **Avilamycin** Minimum Inhibitory Concentration (MIC) Data

| Bacterial Species       | Origin                                                   | MIC Range (µg/mL)           | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Comments                                                                                                                         |
|-------------------------|----------------------------------------------------------|-----------------------------|---------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Enterococcus faecium    | Broilers (Avilamycin exposed)                            | ≥16 (High-level resistance) | -                         | -                         | High-level resistance is common in exposed populations.<br><a href="#">[10]</a>                                                  |
| Enterococcus faecium    | Broilers (Avilamycin susceptible)                        | <16                         | -                         | -                         | Serves as a baseline for resistance studies.<br><a href="#">[13]</a>                                                             |
| Clostridium perfringens | Broilers (Pre-avilamycin approval in Canada, 2003-2013)  | -                           | 2                         | 2                         | Baseline susceptibility before widespread use.<br><a href="#">[14]</a>                                                           |
| Clostridium perfringens | Broilers (Post-avilamycin approval in Canada, 2014-2021) | -                           | 1                         | 2                         | Little change in susceptibility observed over 7 years.<br><a href="#">[14]</a>                                                   |
| Clostridium perfringens | Swine (Clinical isolates)                                | 0.015 - 256                 | 0.06                      | 128                       | Wide distribution, indicating both susceptible and highly resistant populations.<br><a href="#">[15]</a><br><a href="#">[16]</a> |

Table 2: Prevalence of **Avilamycin** Resistance in *Enterococcus faecium*

| Animal Host | Country/Region | Year(s)   | Prevalence of Resistance                        | Key Finding                                                                                                                  |
|-------------|----------------|-----------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Broilers    | Denmark        | 1995      | 63.6%                                           | The occurrence of resistance increased with avilamycin consumption. <a href="#">[5]</a><br><a href="#">[17]</a>              |
| Broilers    | Denmark        | 1996      | 80.7%                                           | Peak resistance coincided with peak avilamycin use. <a href="#">[5]</a> <a href="#">[17]</a>                                 |
| Broilers    | Denmark        | 1998      | 23.3%                                           | Resistance decreased following a reduction in avilamycin use.<br><a href="#">[5]</a> <a href="#">[17]</a>                    |
| Broilers    | Denmark        | 1997      | 72% (Exposed Farms) vs. 23% (Non-exposed Farms) | A significant association between avilamycin use and the presence of resistance. <a href="#">[5]</a><br><a href="#">[17]</a> |
| Pigs        | Denmark        | 1995-1998 | Very limited                                    | Resistance was far less common in pigs compared to broilers. <a href="#">[5]</a> <a href="#">[17]</a>                        |

## Experimental Protocols

The following protocols provide detailed methodologies for studying **avilamycin** resistance.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for inducing and characterizing **avilamycin** resistance.

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **avilamycin** that inhibits visible bacterial growth.

#### Materials:

- Bacterial isolate(s) of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)
- **Avilamycin** stock solution (e.g., 1280 µg/mL in a suitable solvent)
- Sterile 96-well microtiter plates
- Incubator

#### Method (Broth Microdilution):

- Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately  $5 \times 10^5$  CFU/mL.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of **avilamycin**.
  - Add 100 µL of sterile broth to wells 2 through 12.
  - Add 200 µL of **avilamycin** at the desired starting concentration (e.g., 128 µg/mL) to well 1.
  - Transfer 100 µL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well 10. Discard 100 µL from well 10.
  - Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
- Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
- Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

- Reading Results: The MIC is the lowest concentration of **avilamycin** in which no visible turbidity (bacterial growth) is observed.[1][18]

## Protocol 2: In Vitro Selection of Avilamycin-Resistant Mutants

This protocol uses selective pressure to isolate spontaneous resistant mutants from a susceptible population.[4]

### Materials:

- Susceptible bacterial strain (e.g., Halobacterium halobium, Enterococcus faecium)
- Appropriate agar plates and broth
- **Avilamycin** stock solution

### Method:

- Prepare High-Density Culture: Grow a liquid culture of the susceptible strain to a high density (e.g.,  $10^9$  to  $10^{10}$  CFU/mL) to increase the probability of spontaneous mutations.
- Selective Plating: Spread a large volume (e.g., 100-200  $\mu$ L) of the high-density culture onto agar plates containing a selective concentration of **avilamycin**. The concentration should be 4x to 8x the MIC of the parent strain.
- Incubation: Incubate the plates for an extended period (e.g., 48-72 hours or longer, depending on the organism's growth rate) to allow resistant mutants to form colonies.[4]
- Isolation and Confirmation:
  - Pick individual colonies that appear on the selective plates.
  - Streak each colony onto a new selective plate to purify the clone and confirm its resistance.
  - Perform an MIC test (Protocol 1) on the purified isolates to quantify the level of resistance.

## Protocol 3: Molecular Identification of Resistance Mechanisms

This protocol identifies the genetic basis of resistance in the mutants selected in Protocol 2.

### Materials:

- Resistant and parent (susceptible) bacterial isolates
- Genomic DNA extraction kit
- PCR primers for target genes (23S rRNA, rplP, emtA)
- Taq polymerase and PCR reagents
- Gel electrophoresis equipment
- Sanger sequencing service

### Method:

- Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant and the susceptible parent strain according to the kit manufacturer's instructions.
- PCR Amplification:
  - Design or obtain primers that flank the regions of interest known to harbor resistance mutations (e.g., helices 89 and 91 of the 23S rRNA gene, the rplP gene).[\[4\]](#)[\[7\]](#)
  - If screening for known resistance genes, use primers specific to those genes (e.g., emtA).[\[11\]](#)
  - Perform PCR under standard conditions to amplify the target DNA fragments.
- Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a fragment of the correct size.
- Sequencing and Analysis:

- Purify the PCR products and send them for Sanger sequencing.
- Align the sequence from the resistant mutant with the sequence from the susceptible parent strain.
- Identify any single nucleotide polymorphisms (SNPs) that could account for the resistance phenotype.

## Protocol 4: Analysis of Gut Microbiota Alterations

**Avilamycin**'s use as a growth promoter provides a model to study the impact of antibiotics on complex microbial communities and the selection of resistance.[19][20]

Materials:

- Animal model (e.g., broiler chickens, pigs)
- Control feed and **avilamycin**-supplemented feed (e.g., 10-40 ppm)[2][21]
- Intestinal content samples (e.g., from jejunum, cecum) collected aseptically[22]
- DNA extraction kit for fecal/gut samples
- Primers for 16S rRNA gene amplification (e.g., V3-V4 region)
- Next-generation sequencing (NGS) platform

Method:

- Animal Trial:
  - Divide animals into a control group (no **avilamycin**) and a treatment group.[22]
  - Provide the respective diets for a defined period (e.g., 3-5 weeks).
  - At the end of the trial, euthanize a subset of animals and aseptically collect intestinal contents from specific sites (e.g., jejunum, cecum).[22]

- Metagenomic DNA Extraction: Extract total DNA from the intestinal samples using a specialized kit designed to handle the inhibitors present in gut contents.
- 16S rRNA Amplicon Sequencing:
  - Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) from the extracted DNA.
  - Prepare sequencing libraries and sequence the amplicons on an NGS platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis:
  - Process the raw sequencing reads (quality filtering, merging, chimera removal).
  - Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
  - Perform taxonomic classification against a reference database (e.g., Greengenes, SILVA).
  - Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample community structure) to determine how **avilamycin** alters the gut microbiota.[19]
  - Identify specific bacterial taxa that are significantly enriched or depleted in the **avilamycin**-treated group.[19][20]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [government.se](http://government.se) [government.se]

- 3. Avilamycin 10% – AGP alternatives, Anticoccidials, Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]
- 4. Interaction of Avilamycin with Ribosomes and Resistance Caused by Mutations in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avilamycin | C61H88Cl2O32 | CID 71674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structures of the orthosomycin antibiotics avilamycin and evernimicin in complex with the bacterial 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Interaction of avilamycin with ribosomes and resistance caused by mutations in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The avilamycin resistance determinants AviRa and AviRb methylate 23S rRNA at the guanosine 2535 base and the uridine 2479 ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incidence of High-Level Evernimicin Resistance in Enterococcus faecium among Food Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the growth promoter avilamycin on emergence and persistence of antimicrobial resistance in enteric bacteria in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Use of avilamycin for growth promotion and avilamycin-resistance among Enterococcus faecium from broilers in a matched case-control study in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. No change in avilamycin (Surmax® Premix) minimum inhibitory concentration for Clostridium perfringens isolates recovered from poultry up to 7 years post-approval in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal Regimens and Clinical Breakpoint of Avilamycin Against Clostridium perfringens in Swine Based on PK-PD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Association between the use of avilamycin for growth promotion and the occurrence of resistance among Enterococcus faecium from broilers: epidemiological study and changes over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of the antibiotic avilamycin on the structure of the microbial community in the jejunal intestinal tract of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fao.org [fao.org]
- 22. The response of gastrointestinal microbiota to avilamycin, butyrate, and plant extracts in early-weaned pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Avilamycin as a Model for Studying Antibiotic Resistance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193671#application-of-avilamycin-in-studying-antibiotic-resistance-development>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)